![molecular formula C11H13ClN2O2 B018953 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide CAS No. 103405-98-7](/img/structure/B18953.png)
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide
Overview
Description
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is a chemical compound with the CAS Number: 2564-04-7 . It has a molecular weight of 197.66 . The compound is in the form of a powder and has a melting point of 106-107 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide . The InChI code for this compound is 1S/C10H12ClNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is a powder with a melting point of 106-107 . It has a molecular weight of 197.66 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of drugs due to the presence of an acetamide group, which is a common functional group in medicinal chemistry. The acetamide moiety is known for its role in enhancing the bioavailability of pharmaceuticals .
Pharmacological Activities
The derivatives of phenoxy acetamide, which include the core structure of our compound, have been extensively studied for their pharmacological activities. These activities range from anti-inflammatory and analgesic to anticonvulsant properties. The compound’s ability to interact with different biological targets makes it a valuable asset in drug design and discovery .
Optical Property Studies
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide has been characterized for its optical properties. Studies involving X-ray crystallography and theoretical investigations have revealed insights into its solvatochromic effects, which are changes in color with the polarity of the solvent. This property is significant for the development of optical sensors and devices .
Antimicrobial Activity
Research has indicated that acetamide derivatives exhibit appreciable activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This suggests that our compound could be a precursor in the synthesis of new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria .
Chemical Diversity Exploration
The compound’s molecular framework allows chemists to explore chemical diversity by creating new derivatives. This exploration can lead to the discovery of pharmacologically interesting compounds with varied compositions, which is crucial for the advancement of medicinal chemistry .
Computational Chemistry Applications
In computational chemistry, this compound can be used to model interactions at the molecular level. Its structure can be analyzed for molecular docking studies, which help in understanding drug-receptor interactions and predicting the efficacy of potential pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(5-8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMANOFVYDQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427909 | |
Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
CAS RN |
103405-98-7 | |
Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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